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Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and
versatile method for the formation of carbon-nitrogen bonds. Among the various reagents
available for this transformation, sodium triacetoxyborohydride (NaBH(OAc)s), often
abbreviated as STAB, has emerged as a reagent of choice for the synthesis of primary,
secondary, and tertiary amines.[1] Its popularity stems from its mild and selective nature,
allowing for the efficient one-pot synthesis of amines from a wide array of aldehydes and
ketones.[2][3]

STAB offers significant advantages over other hydride reagents, such as sodium borohydride
(NaBHa4) and sodium cyanoborohydride (NaBHsCN). Unlike NaBH4, STAB is significantly less
basic and does not readily reduce ketones and aldehydes under neutral or acidic conditions,
thus minimizing the formation of alcohol byproducts.[4][5] Compared to the toxic NaBHsCN,
STAB and its byproducts are considerably less hazardous, a crucial consideration in both
academic and industrial settings.[4][6] This reagent's high functional group tolerance makes it
compatible with substrates bearing sensitive moieties like esters, nitro groups, and halogens.[7]

These application notes provide a comprehensive overview of the use of sodium
triacetoxyborohydride for the synthesis of tertiary amines, complete with detailed
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experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the
successful application of this valuable synthetic tool.

Reaction Mechanism and Key Principles

The reductive amination using sodium triacetoxyborohydride is a one-pot reaction that
proceeds through two key sequential steps: the formation of an iminium ion followed by its
reduction.

e Iminium lon Formation: The reaction is initiated by the nucleophilic attack of a secondary
amine on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by the
presence of a weak acid, often acetic acid, which protonates the carbonyl oxygen, rendering
the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then
undergoes dehydration to form a resonance-stabilized iminium ion.[6]

¢ Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the iminium
ion. The electron-withdrawing acetate groups on the boron atom temper the reactivity of the
borohydride, making it a mild hydride donor that preferentially reduces the more electrophilic
iminium ion over the starting carbonyl compound.[4] This selective reduction is the key to the
high efficiency of the one-pot procedure.[3]
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Experimental Protocols

The following protocols are provided as general guidelines and can be adapted for a wide
range of substrates. Optimization of reaction conditions, such as solvent, temperature, and
reaction time, may be necessary for specific applications.
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Protocol 1: General Procedure for the Synthesis of Tertiary Amines from Ketones and
Secondary Amines

This one-pot procedure is suitable for a variety of aliphatic and cyclic ketones with secondary
amines.[2][6]

o Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone
(1.0 equiv), the secondary amine (1.05-1.2 equiv), and anhydrous 1,2-dichloroethane (DCE)
or tetrahydrofuran (THF) (to make a ~0.2 M solution of the ketone).

o Acid Catalyst: Add glacial acetic acid (1.0 equiv) to the mixture and stir at room temperature
for 20-30 minutes to facilitate iminium ion formation.

o Addition of STAB: Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the
stirred solution. Gas evolution (hydrogen) may be observed.

o Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

o Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate (NaHCOs). Stir vigorously until gas evolution ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can
be purified by flash column chromatography on silica gel.
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Protocol 2: Synthesis of 1-(3-Methoxyphenyl)-N,N-dimethylmethanamine
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This protocol provides a specific example of the reductive amination of an aldehyde.

e Reaction Setup: In a round-bottom flask, dissolve m-anisaldehyde (1.00 g, 7.34 mmol),
dimethylamine hydrochloride (1.20 g, 14.7 mmol), and sodium acetate (964 mg, 11.8 mmol)
in THF (30 mL).

o Addition of Acid and STAB: Add acetic acid (253 pL, 4.41 mmol) to the solution and stir at O
°C for 5 minutes. Then, add sodium triacetoxyborohydride (3.42 g, 16.2 mmol) and allow
the reaction to stir at room temperature for 1 hour.

o Work-up and Purification: Quench the reaction with a saturated aqueous solution of
NaHCOs. Extract the aqueous layer with dichloromethane. Dry the combined organic layers
over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by NH silica gel
column chromatography (ethyl acetate:hexane = 0:100 to 10:90) to yield the product as a
colorless liquid (940 mg, 77% vyield).

Quantitative Data and Substrate Scope

The reductive amination using sodium triacetoxyborohydride is applicable to a broad range of
ketones and secondary amines, generally providing good to excellent yields. The following
tables summarize representative examples.

Table 1: Reductive Amination of Various Ketones with Secondary Amines
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Secondary _ ]
Ketone . Solvent Time (h) Yield (%) Reference
Amine
Cyclohexano o
Pyrrolidine DCE 2 96 [6]
ne
Cycloheptano ] )
Diethylamine THF 24 88 [8]
ne
2-Pentanone Piperidine DCE 4 92 [6]
Acetophenon ) )
Morpholine DCE/AcOH 12 Low Yield [9]
e
+ N
Methoxyacet N DCE/AcOH - Moderate [10]
Methylaniline
ophenone

Note: Reactions with aromatic ketones like acetophenone are often sluggish and may result in
lower yields compared to aliphatic ketones.[4][7]

Table 2: Reductive Amination of Aldehydes with Secondary Amines

Secondary . .
Aldehyde Ami Solvent Time (h) Yield (%) Reference
mine

Benzaldehyd N-

= DCE 3 95 [8]
e Methylaniline
Phenylacetal ] ] General
Diethylamine THF - Good
dehyde Procedure
m- Dimethylamin
THF 1 77

Anisaldehyde e

Factors Influencing Reaction Outcome

Several factors can influence the efficiency and outcome of the reductive amination reaction.
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o Substrate Structure: Aldehydes are generally more reactive than ketones. Sterically hindered
ketones and amines may react slower or require elevated temperatures.[4][7]

o Amine Basicity: Weakly basic amines, such as anilines, may require longer reaction times or
modified conditions to achieve high yields.[6][10]

e Solvent: 1,2-Dichloroethane (DCE) and tetrahydrofuran (THF) are the most commonly used
solvents. Reactions are often faster in DCE.[2][7]

» Acid Catalyst: The addition of acetic acid is generally beneficial for reactions involving
ketones as it catalyzes the formation of the iminium ion. For aldehydes, it is often not
necessary.[2][7]

» Stoichiometry: Typically, a slight excess of the amine and 1.5 to 2.0 equivalents of STAB are
used to ensure complete conversion of the limiting carbonyl compound.[4][6]

Conclusion

Sodium triacetoxyborohydride is a highly effective, mild, and selective reagent for the
synthesis of tertiary amines via reductive amination. Its broad substrate scope, tolerance of
various functional groups, and favorable safety profile make it an invaluable tool for chemists in
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research and development. The protocols and data presented in these application notes
provide a solid foundation for the successful implementation of this important synthetic
methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8407120?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8407120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

